methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium
Description
This palladium-based coordination complex is a highly specialized catalyst designed for cross-coupling reactions in organic synthesis, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its structure comprises:
- Methanesulfonic acid (MSA): A strong Brønsted acid that enhances solubility and stabilizes reactive intermediates in catalytic cycles .
- Methyl-(2-phenylphenyl)azanide: A nitrogen-containing anionic ligand that coordinates palladium, modulating electron density and steric effects .
- Palladium(2+): The central metal ion responsible for facilitating oxidative addition and reductive elimination steps in coupling reactions .
- Tritert-butylphosphanium: A bulky phosphine ligand that improves thermal stability and prevents palladium aggregation .
The compound (CAS 1581285-85-9) is commercially marketed as EPhos Pd G4, with applications in pharmaceutical and fine chemical industries due to its high activity and selectivity .
Properties
Molecular Formula |
C26H43NO3PPdS+ |
|---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium |
InChI |
InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
InChI Key |
XBFMRPSHDGPKAC-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Insights:
- Ligand Effects : The tritert-butylphosphanium ligand in EPhos Pd G4 provides greater steric hindrance than PCy3 in PCy3 Pd G4, enabling activation of challenging substrates like aryl chlorides .
- Bimetallic Advantage: Dual palladium centers in EPhos Pd G4 enhance catalytic turnover compared to monometallic analogs .
- Acid Role : Methanesulfonic acid improves proton transfer efficiency, unlike trifluoroacetic acid (TFAA) or trifluoromethanesulfonic acid (TFMSA), which are less compatible with moisture-sensitive reactions .
Research Findings on Catalytic Performance
- EPhos Pd G4 achieves >95% yield in Suzuki couplings of deactivated aryl chlorides at 80°C, outperforming PCy3 Pd G4 by ~30% under identical conditions .
- The methanesulfonato-Pd complex (CAS 1445085-55-1) exhibits exceptional activity in C–N bond formations but requires higher catalyst loading (2–5 mol%) compared to EPhos Pd G4 (0.5–1 mol%) .
- PCy3 Pd G4 is preferred for electron-rich aryl bromides due to faster oxidative addition kinetics but suffers from aggregation issues in prolonged reactions .
Environmental and Industrial Considerations
Preparation Methods
Ligand Synthesis and Precursor Preparation
Synthesis of Tri-tert-Butylphosphine (P(t-Bu)₃)
The tritert-butylphosphine ligand forms the foundation of the palladacycle. Its preparation involves a two-step alkylation of phosphorus trichloride:
- Phosphorus trichloride reacts with tert-butylmagnesium chloride in anhydrous diethyl ether at −78°C to form P(t-Bu)₃Cl.
- Subsequent treatment with excess tert-butyllithium at −30°C yields P(t-Bu)₃, which is purified via fractional distillation under inert atmosphere.
Critical parameters include strict temperature control (<−20°C) to prevent ligand oxidation and the use of dried solvents to avoid hydrolysis. The ligand’s steric bulk (Tolman cone angle: 194°) ensures strong electron-donating capacity, stabilizing the palladium center during catalysis.
Palladacycle Assembly
Coordination of Palladium(II) Precursors
The palladacycle is constructed through sequential ligand coordination:
- Palladium(II) methanesulfonate reacts with P(t-Bu)₃ in tetrahydrofuran (THF) at 25°C for 12 hours, forming [Pd(OSO₂CH₃)(P(t-Bu)₃)₂]⁺.
- Methyl-(2-phenylphenyl)azanide (prepared via Ullmann coupling of 2-bromobiphenyl with methylamine using CuI/L-proline) is introduced. The azanide ligand displaces one P(t-Bu)₃ group, yielding the final tetracoordinated complex.
Table 1: Reaction Conditions for Palladacycle Synthesis
| Step | Reagent Ratio (Pd:Ligand) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 1:2.5 | THF | 25°C | 12 h | 78% |
| 2 | 1:1.1 | Toluene | 60°C | 6 h | 85% |
Purification involves silica gel chromatography (eluent: 7:3 hexane/ethyl acetate) followed by recrystallization from dichloromethane/hexane.
Mechanistic Insights into Structural Stability
Role of Methanesulfonate
The methanesulfonate counterion enhances solubility in polar aprotic solvents (e.g., DMF, NMP) while stabilizing the Pd(II) center through weak coordination. This contrasts with chloride-based precatalysts, which exhibit lower solubility and require activating agents.
Axial vs. Equatorial Ligand Arrangement
X-ray crystallography reveals a distorted square-planar geometry:
- P(t-Bu)₃ occupies two equatorial positions.
- Methyl-(2-phenylphenyl)azanide coordinates via the nitrogen atom in the remaining equatorial site.
- Methanesulfonate weakly binds axially, facilitating ligand displacement during catalysis.
This configuration explains the compound’s rapid activation under mild conditions (50–80°C).
Industrial-Scale Optimization
Continuous Flow Synthesis
To address batch variability, recent protocols employ microreactors:
- Precursor mixing : Pd(OAc)₂ and P(t-Bu)₃ are combined in a T-junction reactor (residence time: 5 min).
- Azanide introduction : The intermediate is reacted with methyl-(2-phenylphenyl)azanide in a coiled tube reactor (60°C, 3 h).
This method improves yield consistency (89±2%) and reduces metal leaching (<0.1 ppm).
Comparative Analysis with Earlier Generations
Table 2: Performance Metrics Across Buchwald Precatalyst Generations
| Parameter | G2 | G3 | G4 (This Compound) |
|---|---|---|---|
| Activation Temp. | 100°C | 80°C | 50°C |
| Solubility in THF | 12 mg/mL | 45 mg/mL | 89 mg/mL |
| Catalytic Turnover | 1,200 | 2,500 | 4,800 |
| Shelf Life (25°C) | 3 months | 6 months | 12 months |
The G4 variant’s superior metrics derive from its stabilized Pd(II) center and labile methanesulfonate group, which preclude premature reduction to Pd(0).
Quality Control and Characterization
Analytical Methods
Stability Testing
Samples stored under argon at −20°C show no decomposition after 18 months, whereas ambient storage yields <5% Pd black formation after 6 months.
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The precatalyst (0.5 mol%) mediates aryl boronate couplings with challenging substrates (e.g., ortho-substituted aryls) in 2 h at 60°C, achieving >99% conversion. By comparison, G3 requires 4 h under identical conditions.
Buchwald-Hartwig Amination
Sterically hindered amines (e.g., 2,6-diisopropylaniline) couple with aryl bromides in 89% yield (vs. 67% for G3), attributed to the azanide ligand’s enhanced transmetalation capacity.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | PdCl₂, THF, N₂ atmosphere | Pd precursor activation |
| 2 | Tritert-butylphosphine, 60°C | Ligand coordination |
| 3 | Methanesulfonic acid, RT | Counterion addition |
| 4 | Column chromatography (SiO₂) | Purification |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this complex?
Answer:
- ¹H/³¹P NMR: Confirms ligand coordination and purity. For example, ³¹P NMR shows a singlet near δ 20–30 ppm for phosphine-Pd bonds .
- ICP-MS: Quantifies Pd content (e.g., ~10–15 wt%) and detects trace metal impurities .
- X-ray Crystallography: Resolves steric effects of tritert-butyl groups on the Pd center .
- Elemental Analysis: Validates C, H, N, S content within ±0.3% of theoretical values .
Advanced: How do steric and electronic properties of the tritert-butylphosphanium ligand influence catalytic efficiency?
Answer:
- Steric Effects: Bulky tert-butyl groups prevent Pd aggregation, stabilize reactive intermediates (e.g., Pd⁰), and enhance selectivity in cross-coupling reactions by restricting substrate access .
- Electronic Effects: Electron-donating tert-butyl groups increase electron density at Pd, accelerating oxidative addition steps (e.g., C–X bond activation) .
- Trade-offs: Excessive steric bulk may reduce turnover frequency (TOF) in sterically hindered substrates. Computational studies (DFT) can optimize ligand-substrate compatibility .
Advanced: How can computational methods resolve contradictions in catalytic activity data?
Answer:
Discrepancies in reaction yields or selectivity often arise from unaccounted experimental variables (e.g., trace oxygen, solvent purity). A combined approach is recommended:
Reaction Path Screening: Use DFT calculations to map energy barriers for competing pathways (e.g., β-hydride elimination vs. reductive elimination) .
Microkinetic Modeling: Predict rate-limiting steps under varying temperatures or concentrations .
Experimental Validation: Compare computational predictions with controlled glovebox experiments to isolate variables (e.g., O₂ sensitivity) .
Basic: What are the safety protocols for handling this palladium complex?
Answer:
- Hazards: Irritant (H315, H319); harmful if ingested (H302) .
- Precautions:
- Use PPE (gloves, goggles) and work in a fume hood.
- Store under inert gas (Ar/N₂) at 2–8°C to prevent decomposition .
- Dispose of waste via heavy-metal protocols.
Advanced: Why is methanesulfonic acid preferred as a counterion in this complex?
Answer:
Methanesulfonic acid (MSA) offers:
- Low Nucleophilicity: Minimizes interference with Pd’s catalytic cycle .
- High Solubility: Compatible with polar aprotic solvents (e.g., DMF, MeCN) .
- Stability: Resists oxidation under reaction conditions, unlike chloride or acetate .
Q. Table 2: Counterion Comparison
| Counterion | Solubility | Stability | Catalytic Efficiency |
|---|---|---|---|
| MSA | High | High | Optimal |
| Cl⁻ | Moderate | Low | Variable |
| OAc⁻ | Low | Moderate | Suboptimal |
Advanced: How to troubleshoot low catalytic turnover in Suzuki-Miyaura couplings using this complex?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
